6-Iodo-4-nitro-1H-indazole
Description
6-Iodo-4-nitro-1H-indazole (CAS: 885519-91-5) is a halogenated indazole derivative with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol . Its structure features a nitro (-NO₂) group at the 4-position and an iodine atom at the 6-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activity. This compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents like dimethylformamide (DMF) or methanol .
Properties
IUPAC Name |
6-iodo-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYFPOXUPDVFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646207 | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-91-5 | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-nitro-1H-indazole typically involves the iodination and nitration of indazole derivatives. One common method includes the following steps:
Nitration: The nitration at the 4-position is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-Iodo-4-amino-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-4-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of indoleamine 2,3-dioxygenase (IDO1), which is involved in immune response regulation.
Medicine: Investigated for its anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets. For example, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has potential therapeutic implications in cancer treatment.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of 6-Iodo-4-nitro-1H-indazole with structurally related indazole derivatives:
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to bromine or chlorine enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) . However, bromine and chlorine derivatives are lighter and may exhibit better solubility in polar solvents.
- Nitro Group : The nitro group at the 4-position is a strong electron-withdrawing moiety, directing electrophilic substitution reactions to specific ring positions. It can also be reduced to an amine (-NH₂) for further functionalization .
Biological Activity
6-Iodo-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. The unique structural features, including an iodine atom and a nitro group, contribute to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula: CHINO
- Canonical SMILES: C1=C(C=C(C2=C1NN=C2)N+[O-])I
The compound is synthesized through various methods, including iodination and nitration of indazole derivatives, typically involving concentrated nitric acid and sulfuric acid for the nitration process.
This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in the immune response by converting tryptophan to kynurenine. By inhibiting IDO1, this compound can modulate immune responses, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent .
Enzyme Inhibition
The compound's ability to inhibit IDO1 suggests broader implications in immunotherapy. By preventing tryptophan metabolism, it may enhance the efficacy of other cancer treatments by restoring immune function against tumors .
Study on Antileishmanial Activity
In related research on indazole derivatives, compounds similar to this compound were tested for antileishmanial activity. The study utilized molecular docking and dynamics simulations to demonstrate stable binding with Leishmania trypanothione reductase, indicating potential therapeutic applications beyond oncology .
Molecular Dynamics Simulations
Molecular dynamics simulations have shown that this compound maintains structural stability when interacting with biological targets. These studies provide insights into the compound's binding affinity and interaction dynamics, essential for understanding its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitro-1H-indazole | Lacks iodine at the 6-position | Moderate anticancer activity |
| 6-Iodo-1H-indazole | Lacks nitro group at the 4-position | Limited enzyme inhibition |
| 5-Iodo-4-nitro-1H-indazole | Iodine at the 5-position | Similar anticancer properties |
The presence of both iodine and nitro groups in this compound enhances its reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
